![molecular formula C19H26N4O B12476900 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide](/img/structure/B12476900.png)
2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide
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Overview
Description
2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide typically involves multiple steps. One common synthetic route includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Commonly found in natural products and drugs, showing various biological properties.
Compared to these compounds, 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide may offer unique advantages in terms of its specific interactions and applications.
Properties
Molecular Formula |
C19H26N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide |
InChI |
InChI=1S/C19H26N4O/c1-4-5-11-22(2)13-17(24)21-18-14-8-6-7-9-16(14)20-19-15(18)10-12-23(19)3/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24) |
InChI Key |
CKSCCMQBCDXSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C |
Origin of Product |
United States |
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